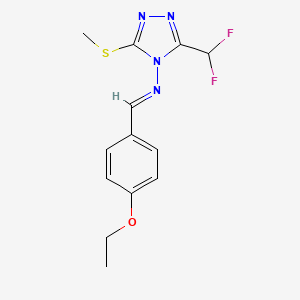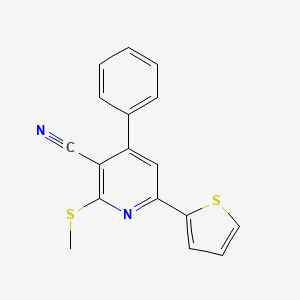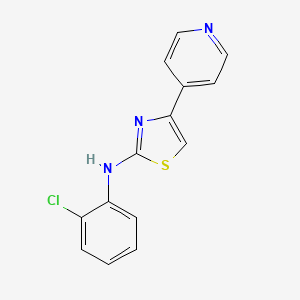
N-(2-chlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, commonly known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which have shown promising results in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
CP-690,550 works by inhibiting the activity of N-(2-chlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors involved in immune responses. By blocking N-(2-chlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine activity, CP-690,550 can reduce inflammation and prevent the activation of immune cells, thereby improving disease symptoms.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have several biochemical and physiological effects, including the inhibition of cytokine signaling pathways, the reduction of immune cell activation and infiltration, and the suppression of various inflammatory mediators. These effects can lead to a reduction in inflammation and improved disease outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 has several advantages for use in lab experiments, including its high potency, selectivity, and specificity for N-(2-chlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine enzymes. However, it also has some limitations, such as its relatively short half-life and the potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on CP-690,550. One area of interest is the development of new N-(2-chlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine inhibitors with improved pharmacokinetic properties and reduced off-target effects. Another area of research is the investigation of the potential therapeutic applications of CP-690,550 in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, there is a need for further studies on the long-term safety and efficacy of CP-690,550 in clinical settings.
Métodos De Síntesis
CP-690,550 is synthesized through a multi-step process that involves the reaction of 2-chlorobenzenesulfonamide with 2-cyanopyridine, followed by the addition of thioamide and subsequent cyclization. The final product is obtained after purification and crystallization.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. Several preclinical and clinical studies have demonstrated its efficacy in reducing inflammation and improving disease symptoms. In a phase III clinical trial, CP-690,550 was shown to be effective in reducing the signs and symptoms of rheumatoid arthritis, with a favorable safety profile.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-11-3-1-2-4-12(11)17-14-18-13(9-19-14)10-5-7-16-8-6-10/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYZVXXEEODNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Chlorophenyl]-4-(4-pyridinyl)-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


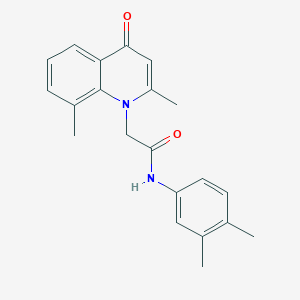
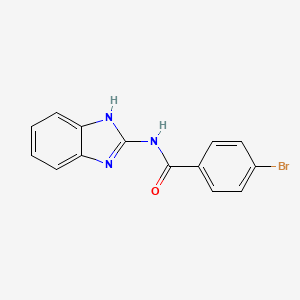
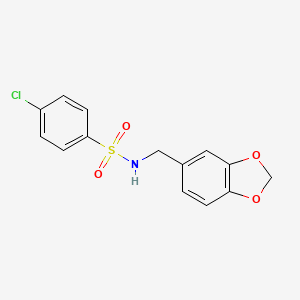
![N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5783836.png)
![4'-[(2,4-dimethoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5783838.png)
![cyclohexyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5783839.png)
![ethyl 7-hydroxy-2-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5783845.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5783853.png)
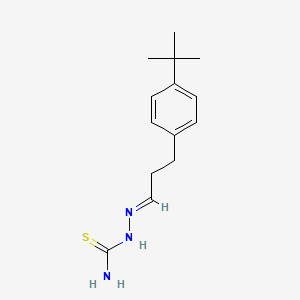
![N-(2-furylmethyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5783861.png)
